
3-ブロモ-4-(メチルチオ)トルエン
説明
3-Bromo-4-(methylthio)toluene (3BMT) is an important organic compound belonging to the class of aromatic compounds, which are compounds that contain at least one benzene ring. 3BMT has a wide range of applications in the fields of chemistry, biology, and medicine. Furthermore, its unique properties make it an ideal molecule for use in a variety of laboratory experiments. In
科学的研究の応用
チオールのブロモメチル化
3-ブロモ-4-(メチルチオ)トルエンは、チオールのブロモメチル化に使用されます . このプロセスには、パラホルムアルデヒドと HBr/AcOH を使用し、高毒性副生成物の生成を最小限に抑えます . チオールのブロモメチル化は、合成的に貴重なクロロメチル化中間体を提供します .
有機金属の生成
標題化合物のブロモリチウム交換と官能基化シーケンス、ラジカル還元、および付加は、それらの合成有用性を示しています . このプロセスは、金属ハロゲン交換による有機金属の生成に役立ちます .
ベンジル(ブロモメチル)スルファンの合成
3-ブロモ-4-(メチルチオ)トルエンは、ベンジル(ブロモメチル)スルファンの調製に使用されてきました . この化合物は、オレフィン化試薬として使用されてきました .
チエノ[3,4-b]チオフェン誘導体の合成
3-ブロモ-4-(メチルチオ)トルエンは、3-置換チエノ[3,4-b]チオフェン誘導体の合成に使用できます . これらの誘導体は、構造的に多様な3-置換チエノ[3,4-b]チオフェン誘導体のモジュール式アセンブリのための化学的ビルディングブロックとして使用できます .
フォトルミネッセンス特性のモジュレーション
チエノ[3,4-b]チオフェン-2-カルボキシレートのC3位に異なる官能基を導入すると、そのフォトルミネッセンス(PL)特性を効率的に調節できます . これは、有機オプトエレクトロニクスの開発に特に役立ちます .
共役ポリマーの調製
3-ブロモ-4-(メチルチオ)トルエンは、3-置換チエノ[3,4-b]チオフェンユニットを有する共役ポリマーの調製に使用できます . これらのポリマーは、有機太陽電池の分野で応用されています .
Safety and Hazards
作用機序
Target of Action
3-Bromo-4-(methylthio)toluene is a substituted aromatic compound featuring both a bromine atom and a methylthio group on the benzene ring. It serves as a valuable synthetic intermediate in various research fields, including organic synthesis and medicinal chemistry. The primary targets of this compound are the organoboron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in SM cross-coupling reactions . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The main biochemical pathway affected by 3-Bromo-4-(methylthio)toluene is the SM cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-Bromo-4-(methylthio)toluene is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(methylthio)toluene are influenced by various environmental factors. These include the specific conditions of the SM cross-coupling reaction, such as the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction temperature . The compound’s stability and reactivity can also be affected by storage conditions .
特性
IUPAC Name |
2-bromo-4-methyl-1-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBULZJJEUYDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610848 | |
| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89981-02-2 | |
| Record name | 2-Bromo-4-methyl-1-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
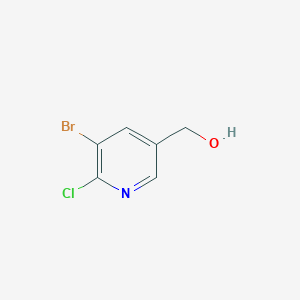
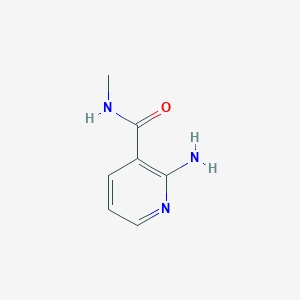

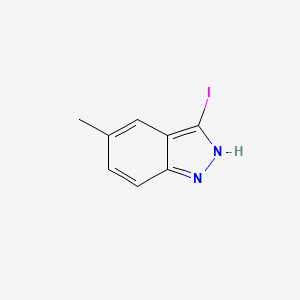

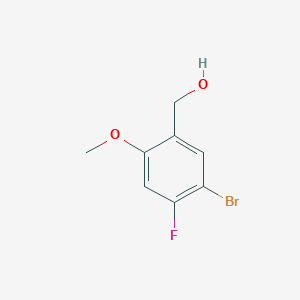

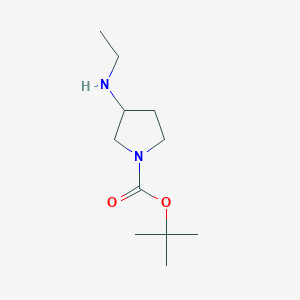
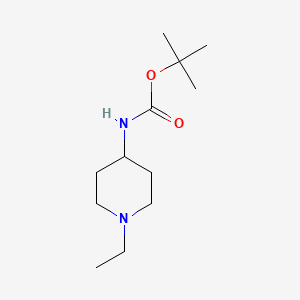
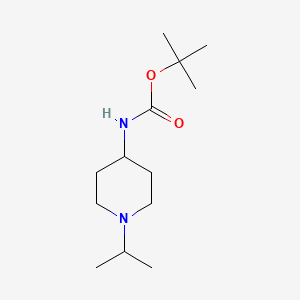
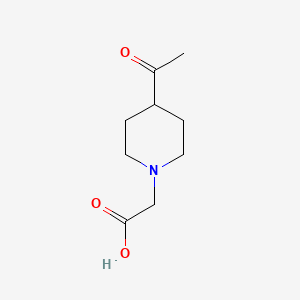

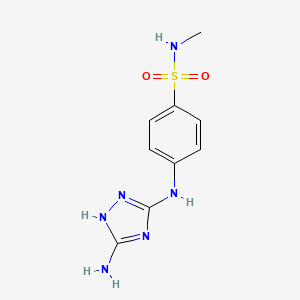
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
